molecular formula C21H26BNO3 B7958220 N-Benzyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Benzyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958220
M. Wt: 351.2 g/mol
InChI Key: STSNWHBNABRBIH-UHFFFAOYSA-N
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Description

N-Benzyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core with a benzyl and methyl substitution, along with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of benzylamine with methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzamide or dioxaborolane moieties.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-Benzyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.

    Materials Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties.

    Catalysis: The compound can act as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which N-Benzyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxaborolane group can participate in boron-mediated reactions, while the benzamide core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the benzamide and benzyl groups.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of the benzamide moiety.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a dimethylamino group instead of the benzyl and methyl groups.

Uniqueness

N-Benzyl-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a benzamide core with a dioxaborolane group, providing distinct reactivity and potential applications. The presence of both benzyl and methyl groups further enhances its versatility in chemical synthesis and biological interactions.

Properties

IUPAC Name

N-benzyl-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BNO3/c1-20(2)21(3,4)26-22(25-20)18-14-10-9-13-17(18)19(24)23(5)15-16-11-7-6-8-12-16/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSNWHBNABRBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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